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Compound of Interest

Compound Name:
Methyl 4-bromo-3-

hydroxybenzoate

Cat. No.: B121415 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 4-
bromo-3-hydroxybenzoate (CAS No: 106291-80-9), a key intermediate in organic synthesis,

particularly in the development of novel pharmaceutical agents.[1] This document is intended

for researchers, scientists, and drug development professionals, offering a detailed

interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data. The focus is on the causal relationships between the molecular structure and its

spectral output, providing a framework for structural verification and quality control.

Molecular Structure and Spectroscopic Overview
Methyl 4-bromo-3-hydroxybenzoate is a trisubstituted benzene derivative with the molecular

formula C₈H₇BrO₃ and a molecular weight of approximately 231.04 g/mol .[2] The arrangement

of a hydroxyl group, a bromine atom, and a methyl ester group on the aromatic ring gives rise

to a unique and definitive spectroscopic fingerprint. Understanding this fingerprint is paramount

for confirming the compound's identity and purity.

Figure 1: Chemical structure of Methyl 4-bromo-3-hydroxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous

assignment of all protons and carbons in the structure.
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Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of Methyl 4-bromo-3-hydroxybenzoate is expected to show distinct

signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton. The

predicted chemical shifts (in ppm, relative to TMS) and coupling patterns are detailed in Table

1.

Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Integration

-OCH₃ ~ 3.9 Singlet (s) N/A 3H

Ar-H (H-5) ~ 7.1 Doublet (d) ~ 8.5 1H

Ar-H (H-2) ~ 7.6 Doublet (d) ~ 2.0 1H

Ar-H (H-6) ~ 7.8
Doublet of

doublets (dd)
~ 8.5, ~ 2.0 1H

-OH
5.0 - 6.0

(variable)
Singlet (s, broad) N/A 1H

Note: Predicted values are based on established substituent effects on aromatic systems and

data from analogous compounds such as methyl 4-bromobenzoate and methyl 4-

hydroxybenzoate.[3][4]

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The predicted spectrum reflects the electronic environment of each proton. The singlet at ~3.9

ppm is characteristic of the three equivalent protons of the methyl ester group, which are

shielded by the adjacent oxygen atom.[5]

In the aromatic region (7.0-8.0 ppm), the three protons on the benzene ring exhibit a

predictable splitting pattern.

H-5: This proton is ortho to the electron-donating hydroxyl group and will appear at the most

upfield position (~7.1 ppm). It is split into a doublet by its coupling to H-6.
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H-2: This proton is ortho to the bromine atom and will appear as a doublet due to coupling

with H-6. Its downfield shift (~7.6 ppm) is influenced by the deshielding effect of the adjacent

bromine.

H-6: This proton is ortho to the electron-withdrawing carbonyl group of the ester, causing it to

be the most deshielded of the aromatic protons (~7.8 ppm). It is split into a doublet of

doublets by its coupling to both H-5 (ortho-coupling, J ≈ 8.5 Hz) and H-2 (meta-coupling, J ≈

2.0 Hz).[6]

The hydroxyl proton signal is typically a broad singlet and its chemical shift is highly dependent

on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals,

corresponding to each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

-OCH₃ ~ 52

C4 (Ar-C-Br) ~ 110

C2 (Ar-C-H) ~ 118

C6 (Ar-C-H) ~ 125

C1 (Ar-C-COOCH₃) ~ 132

C5 (Ar-C-H) ~ 135

C3 (Ar-C-OH) ~ 155

-C=O ~ 166

Note: Predicted values are based on additive models for substituent effects on benzene rings

and data from similar compounds.[7]

Expertise & Experience: Interpreting the ¹³C NMR Spectrum
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The chemical shifts in the ¹³C NMR spectrum are highly indicative of the electronic environment

of each carbon atom.

The methyl carbon (-OCH₃) appears upfield around 52 ppm.

The aromatic carbons appear in the range of 110-155 ppm. The carbon attached to the

bromine (C4) is shielded due to the "heavy atom effect," while the carbon attached to the

hydroxyl group (C3) is significantly deshielded.

The carbonyl carbon of the ester group is the most deshielded, appearing downfield at

approximately 166 ppm.

Figure 2: NMR assignments for Methyl 4-bromo-3-hydroxybenzoate.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of Methyl 4-bromo-3-hydroxybenzoate
will be dominated by absorptions from the O-H, C=O, C-O, and aromatic C-H and C=C bonds.
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Vibrational Mode
Expected Absorption

Range (cm⁻¹)
Intensity Comments

O-H stretch 3500 - 3200 Strong, Broad

Characteristic of a

hydrogen-bonded

hydroxyl group.

C-H stretch (aromatic) 3100 - 3000 Medium
Indicates C-H bonds

on the benzene ring.

C-H stretch (aliphatic) 3000 - 2850 Medium
From the methyl

group of the ester.

C=O stretch (ester) 1730 - 1715 Strong, Sharp

Conjugation with the

aromatic ring lowers

the frequency from a

typical aliphatic ester

(~1740 cm⁻¹).

C=C stretch

(aromatic)
1600 - 1450

Medium-Strong

(multiple bands)

Characteristic of the

benzene ring.

C-O stretch (ester) 1300 - 1000
Strong (multiple

bands)

Asymmetric and

symmetric stretching

of the C-O-C linkage.

C-Br stretch 600 - 500 Medium-Weak
In the fingerprint

region.

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum provides a rapid and reliable confirmation of the key functional groups. The

most telling absorptions are the broad O-H stretch above 3200 cm⁻¹, confirming the phenol

group, and the very strong, sharp C=O stretch around 1720 cm⁻¹, which is indicative of the

aromatic ester. The presence of multiple bands in the 1600-1450 cm⁻¹ region confirms the

aromatic nature of the compound.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Electron Ionization (EI) and Electrospray Ionization (ESI)

Molecular Ion Peak: In an EI or positive-ion ESI spectrum, the molecular ion peak ([M]⁺˙) is

expected to appear as a doublet of roughly equal intensity at m/z 230 (for the ⁷⁹Br isotope)

and m/z 232 (for the ⁸¹Br isotope). This characteristic M/M+2 pattern is a definitive indicator

of the presence of a single bromine atom.[8]

ESI-MS Data: An electrospray ionization mass spectrum (ESI-MS) has shown an intense

peak at m/z 230.[9] In negative ion mode, this corresponds to the deprotonated molecule [M-

H]⁻, which would also exhibit the bromine isotope pattern at m/z 229 and 231.

Predicted Fragmentation Pattern (EI-MS)

The primary fragmentation pathways in EI-MS are dictated by the stability of the resulting ions

and neutral fragments.

m/z (⁷⁹Br/⁸¹Br) Proposed Fragment Ion Neutral Loss

230/232 [C₈H₇BrO₃]⁺˙ (Molecular Ion) N/A

199/201 [C₇H₄BrO₂]⁺ •OCH₃ (31 Da)

171/173 [C₆H₄BrO]⁺ CO (28 Da) from 199/201

155/157 [C₆H₄Br]⁺˙ O=C=O (44 Da) or CO (28 Da)

92 [C₆H₄O]⁺˙ •Br (79/81 Da)

Expertise & Experience: Interpreting the Mass Spectrum

The most likely initial fragmentation is the loss of the methoxy radical (•OCH₃) from the ester

group, leading to a stable acylium ion at m/z 199/201.[10] This fragment would be very

prominent. Subsequent loss of carbon monoxide (CO) from the acylium ion would yield the

fragment at m/z 171/173. The presence of the bromine atom throughout these fragmentation

steps is confirmed by the persistence of the M/M+2 isotopic pattern.
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Figure 3: Proposed primary fragmentation pathway for Methyl 4-bromo-3-hydroxybenzoate.

Experimental Methodologies
The acquisition of high-quality spectroscopic data is contingent upon meticulous sample

preparation and the use of appropriate instrumental parameters.

Protocol for NMR Data Acquisition
Sample Preparation: Accurately weigh 10-20 mg of Methyl 4-bromo-3-hydroxybenzoate.

Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent

(e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure complete dissolution, using gentle

sonication if necessary.

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Standard pulse programs should be used. For ¹³C NMR, a sufficient number of scans should

be acquired to obtain a good signal-to-noise ratio.

Protocol for IR Data Acquisition (ATR)
Instrument Background: Record a background spectrum of the clean Attenuated Total

Reflectance (ATR) crystal.

Sample Application: Place a small amount of the solid Methyl 4-bromo-3-hydroxybenzoate
sample onto the ATR crystal.

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good

contact between the sample and the crystal.
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Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution

of 4 cm⁻¹.

Protocol for MS Data Acquisition (Direct Infusion ESI)
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

such as methanol or acetonitrile.

Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10

µL/min) using a syringe pump.

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a

relevant m/z range (e.g., 50-500 amu). Optimize instrumental parameters (e.g., capillary

voltage, cone voltage) to maximize the signal of the molecular ion.

Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous

structural characterization of Methyl 4-bromo-3-hydroxybenzoate. The predicted and

reported spectral data are in full agreement with the assigned structure. This guide serves as a

valuable resource for scientists, enabling them to verify the identity and purity of this important

synthetic intermediate, thereby ensuring the integrity of their research and development

endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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